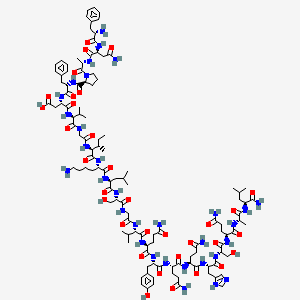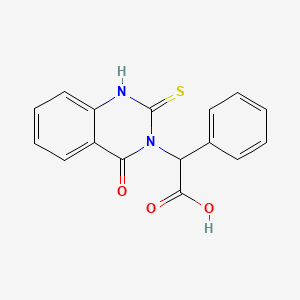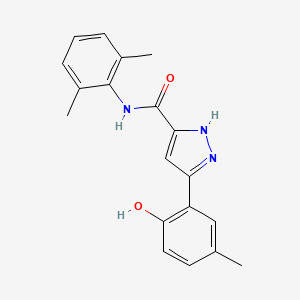![molecular formula C25H25ClN4O2 B14105047 N-(2-chlorobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide](/img/structure/B14105047.png)
N-(2-chlorobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide is a complex organic compound with a unique structure that combines a chlorobenzyl group, a pyrazolo[1,5-a]pyrazine core, and a propanamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide typically involves multi-step organic reactions. The starting materials often include 2-chlorobenzyl chloride, 4-isopropylphenylhydrazine, and appropriate pyrazine derivatives. The synthetic route may involve:
Nucleophilic substitution: Reacting 2-chlorobenzyl chloride with 4-isopropylphenylhydrazine to form an intermediate.
Cyclization: The intermediate undergoes cyclization with pyrazine derivatives under controlled conditions to form the pyrazolo[1,5-a]pyrazine core.
Amidation: The final step involves the amidation of the cyclized product with propanoyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted reactions, and catalytic processes may be employed to scale up production efficiently.
化学反応の分析
Types of Reactions
N-(2-chlorobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
科学的研究の応用
N-(2-chlorobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
作用機序
The mechanism of action of N-(2-chlorobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain kinases or proteases, thereby affecting cellular signaling pathways and inducing desired biological responses.
類似化合物との比較
Similar Compounds
- **N-(2-chlorobenzyl)-3-{4-oxo-2-[4-(methyl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide
- **N-(2-chlorobenzyl)-3-{4-oxo-2-[4-(ethyl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide
Uniqueness
N-(2-chlorobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide is unique due to the presence of the isopropyl group, which may confer distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C25H25ClN4O2 |
|---|---|
分子量 |
448.9 g/mol |
IUPAC名 |
N-[(2-chlorophenyl)methyl]-3-[4-oxo-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazin-5-yl]propanamide |
InChI |
InChI=1S/C25H25ClN4O2/c1-17(2)18-7-9-19(10-8-18)22-15-23-25(32)29(13-14-30(23)28-22)12-11-24(31)27-16-20-5-3-4-6-21(20)26/h3-10,13-15,17H,11-12,16H2,1-2H3,(H,27,31) |
InChIキー |
AYOGPGVUGOXQON-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCC(=O)NCC4=CC=CC=C4Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B14104965.png)
![N-(2,4-dimethylphenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14104969.png)
![N-(4-chlorobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide](/img/structure/B14104975.png)
![5-(benzo[d][1,3]dioxol-5-yl)-N-(4-morpholinophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14104985.png)
![7-Chloro-2-[2-(dimethylamino)ethyl]-1-(4-ethoxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14104993.png)
![3-[(3,4-dichlorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14105010.png)
![2-(2-Hydroxyethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14105011.png)
![[1,1'-Biphenyl]-2-carboxylic acid, 4'-bromo-, methyl ester](/img/structure/B14105014.png)
![9-(4-chlorophenyl)-3-[(3-chlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14105019.png)

![Methyl 1,3,7-trimethyl-2,4-dioxo-5-(quinolin-6-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B14105027.png)
![3,9-dimethyl-7-(2-methylallyl)-1-phenethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B14105032.png)


